molecular formula C8H9NO3 B1215263 5-Aminomethylsalicylic acid CAS No. 2820-31-7

5-Aminomethylsalicylic acid

Cat. No. B1215263
CAS RN: 2820-31-7
M. Wt: 167.16 g/mol
InChI Key: IDKMYDUUWYPLCR-UHFFFAOYSA-N
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Description

5-Aminomethylsalicylic acid, also known as mesalazine or 5-aminosalicylic acid (5-ASA), is a medication used to treat inflammatory bowel disease, including ulcerative colitis and Crohn’s disease . It is generally used for mildly to moderately severe disease . It is taken by mouth or rectally .


Molecular Structure Analysis

The molecular formula of 5-Aminomethylsalicylic acid is C7H7NO3 . Its molecular weight is 153.14 g/mol . The IUPAC name of this drug is 5-amino-2-hydroxybenzoic acid .

Scientific Research Applications

Application in Biopolymers and Renewable Chemicals

Specific Scientific Field

Organic Chemistry, Catalysis, and Biomass Valorization

Summary

5-(Aminomethyl)-2-hydroxybenzoic acid (AMBA) can be synthesized from biomass-derived furfural or 5-hydroxymethylfurfural (HMF). AMBA serves as a promising monomer for biopolymers due to its unique structure and functional groups.

Experimental Procedure

  • Synthesis of AMBA:
    • The second step is reductive amination using transaminase to produce AMBA .

Results

Application in Fine Chemical Synthesis

Specific Scientific Field

Organic Synthesis, Chemical Transformations

Summary

AMBA can be employed in fine chemical synthesis due to its versatile functional groups. It participates in various reactions, including reductive amination and hydrogenation.

Experimental Procedure

  • Reductive Amination of HMF:
    • This process yields furan-based primary amines, secondary and tertiary amines, and N-methylamines .

Results

Safety And Hazards

The safety data sheet for 5-Aminomethylsalicylic acid is not available in the retrieved information .

Future Directions

The future directions of 5-Aminomethylsalicylic acid are not available in the retrieved information .

properties

IUPAC Name

5-(aminomethyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMYDUUWYPLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182464
Record name 5-Aminomethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethylsalicylic acid

CAS RN

2820-31-7
Record name 5-Aminomethylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminomethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Aminomethyl-2-hydroxy-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Sekiya, N Yanaihara, T Masui - Chemical and Pharmaceutical …, 1963 - jstage.jst.go.jp
Aminomethylation of salicylic acid was carried out by heating together N, N'-methylenebisacetamide and phosphoryl chloride affording 5-aminomethylsalicylic acid. For the identification …
Number of citations: 6 www.jstage.jst.go.jp
M Shindo, S Takaku, K Moro… - Yakugaku Zasshi: Journal …, 1971 - europepmc.org
[Synthetic studies on analgesic 5-aminomethylsalicylic acid]. - Abstract - Europe PMC … [Synthetic studies on analgesic 5-aminomethylsalicylic acid]. …
Number of citations: 2 europepmc.org
E Hayashi, Y Tanaka, Y Tamura - … zasshi: Journal of the …, 1966 - pubmed.ncbi.nlm.nih.gov
… On the analgesic action of 5-aminomethylsalicylic acid compounds] … On the analgesic action of 5-aminomethylsalicylic acid compounds] …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
E Hayashi, A Takeo, T Tanaka - Nihon yakurigaku …, 1965 - pubmed.ncbi.nlm.nih.gov
… On the analgesic action of 5-aminomethylsalicylic acid derivatives and other salicylic acid derivatives] … On the analgesic action of 5-aminomethylsalicylic acid derivatives and …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
S Tamura - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1977 - europepmc.org
… Pharmacological action related to analgesic and anti-inflammatory activities of 5-aminomethylsalicylic acid (author's transl)]. - Abstract - Europe PMC … Pharmacological action related to …
Number of citations: 2 europepmc.org
S Tamura - … zasshi: Journal of the Pharmaceutical Society …, 1977 - pubmed.ncbi.nlm.nih.gov
… Mechanism of anti-inflammatory action of 5-aminomethylsalicylic acid (author's transl)] … Mechanism of anti-inflammatory action of 5-aminomethylsalicylic acid (author's transl)] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
S Tamura - … zasshi: Journal of the Pharmaceutical Society …, 1977 - pubmed.ncbi.nlm.nih.gov
… The fate of 5-aminomethylsalicylic acid in rabbits and rats (author's transl)] … The fate of 5-aminomethylsalicylic acid in rabbits and rats (author's transl)] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
KS Para, TK Sawyer - Peptidomimetics Protocols, 1999 - Springer
Aminobenzoic acid-based congeners are emerging as a useful class of nonpeptide templates for applications in peptidomimetic drug discovery. Exemplifying such compounds are …
Number of citations: 4 link.springer.com
WG Lesniak, N Oskolkov, X Song, B Lal, X Yang… - Nano …, 2016 - ACS Publications
Chemical exchange saturation transfer (CEST) is a novel MRI contrast mechanism that is well suited for imaging, however, existing small molecule CEST agents suffer from low …
Number of citations: 44 pubs.acs.org
MP Bailey, BF Rocks, C Riley - Nonisotopic Immunoassay, 1988 - Springer
The use of fluorescent substances to covalently label biological molecules was described as early as 1941 by Coons and co-workers (Coons et al., 1941), who used anthracene …
Number of citations: 4 link.springer.com

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